molecular formula C9H7N3OS2 B14728481 6-Phenoxy-1,3,5-triazine-2,4(1H,3H)-dithione CAS No. 5725-31-5

6-Phenoxy-1,3,5-triazine-2,4(1H,3H)-dithione

Cat. No.: B14728481
CAS No.: 5725-31-5
M. Wt: 237.3 g/mol
InChI Key: FMPFESKOKMCJMR-UHFFFAOYSA-N
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Description

6-Phenoxy-1,3,5-triazine-2,4(1H,3H)-dithione is a heterocyclic compound that contains a triazine ring substituted with a phenoxy group and two thiol groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenoxy-1,3,5-triazine-2,4(1H,3H)-dithione typically involves the reaction of cyanuric chloride with phenol to introduce the phenoxy group, followed by the introduction of thiol groups through nucleophilic substitution reactions. Common reagents include:

  • Cyanuric chloride
  • Phenol
  • Thiourea or other thiol sources

Industrial Production Methods

Industrial production methods would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Phenoxy-1,3,5-triazine-2,4(1H,3H)-dithione can undergo various chemical reactions, including:

    Oxidation: Conversion of thiol groups to disulfides or sulfonic acids.

    Reduction: Reduction of the triazine ring or phenoxy group under specific conditions.

    Substitution: Nucleophilic substitution at the triazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, oxygen, or other oxidizing agents.

    Reduction: Hydrogen gas with a catalyst, or reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield disulfides, while substitution reactions could introduce various functional groups onto the triazine ring.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Used in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action for 6-Phenoxy-1,3,5-triazine-2,4(1H,3H)-dithione would depend on its specific application. For example, if used as an antimicrobial agent, it might disrupt cell membranes or inhibit essential enzymes. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    6-Phenoxy-1,3,5-triazine-2,4-dione: Lacks the thiol groups but has similar structural features.

    1,3,5-Triazine-2,4,6-trithiol: Contains three thiol groups but lacks the phenoxy group.

Uniqueness

6-Phenoxy-1,3,5-triazine-2,4(1H,3H)-dithione is unique due to the combination of a phenoxy group and two thiol groups, which can impart distinct chemical and biological properties compared to other triazine derivatives.

Properties

CAS No.

5725-31-5

Molecular Formula

C9H7N3OS2

Molecular Weight

237.3 g/mol

IUPAC Name

6-phenoxy-1H-1,3,5-triazine-2,4-dithione

InChI

InChI=1S/C9H7N3OS2/c14-8-10-7(11-9(15)12-8)13-6-4-2-1-3-5-6/h1-5H,(H2,10,11,12,14,15)

InChI Key

FMPFESKOKMCJMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=NC(=S)NC(=S)N2

Origin of Product

United States

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